N-Benzylbenzenesulfonohydrazide

Description

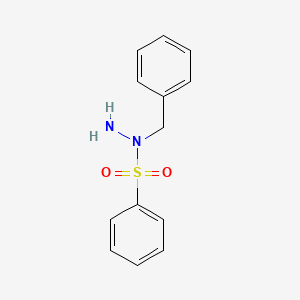

N-Benzylbenzenesulfonohydrazide (CAS 1215-52-7) is a sulfonohydrazide derivative characterized by a benzenesulfonyl group linked to a benzyl-substituted hydrazide moiety. Its molecular formula is C₁₃H₁₄N₂O₂S, with a molecular weight of 274.33 g/mol. This compound serves as a precursor in synthesizing bioactive hydrazones and heterocycles, leveraging its reactive hydrazide group for condensation with aldehydes or ketones . Structurally, it features an E-configuration in its hydrazone derivatives, as observed in analogs like (E)-N′-(4-nitrobenzylidene)benzenesulfonohydrazide (CAS 50626-29-4) .

Properties

CAS No. |

1024-31-3 |

|---|---|

Molecular Formula |

C13H14N2O2S |

Molecular Weight |

262.33 |

IUPAC Name |

N-benzylbenzenesulfonohydrazide |

InChI |

InChI=1S/C13H14N2O2S/c14-15(11-12-7-3-1-4-8-12)18(16,17)13-9-5-2-6-10-13/h1-10H,11,14H2 |

InChI Key |

SLMRFRQCDOFFRU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(N)S(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CN(N)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

N-Benzylbenzenesulfonohydrazide shares a core sulfonohydrazide structure with several derivatives, differing in substituents on the benzyl or benzene rings:

Key Observations :

- Halogen Effects : The 2-fluorophenylsulfonyl group in N'-[(2-fluorophenyl)sulfonyl]benzohydrazide introduces steric and electronic effects, influencing π-π stacking and hydrogen bonding in crystal structures .

- Charged Derivatives: 1-Benzyl-1-phenylhydrazine hydrochloride’s ionic nature improves solubility in polar solvents, contrasting with the neutral this compound .

Comparative Efficiency :

- The parent compound (this compound) requires fewer steps compared to analogs like N'-(substituted benzylidene)benzohydrazides, which involve multi-step sequences including benzimidazole ring formation .

- Halogenated derivatives (e.g., 2-fluorophenylsulfonyl) may require protective group strategies to avoid side reactions during sulfonation .

Physicochemical Properties

| Property | This compound | 1-Benzyl-1-phenylhydrazine HCl | (E)-N′-(4-Nitrobenzylidene)benzenesulfonohydrazide |

|---|---|---|---|

| Melting Point (°C) | Not reported | 170 | 198–200 (decomposes) |

| Solubility | Insoluble in water; soluble in DMSO, DMF | Soluble in polar solvents | Low aqueous solubility |

| Stability | Stable at room temperature | Hygroscopic | Light-sensitive |

Notable Trends:

Preparation Methods

Base-Mediated N-Alkylation of Benzenesulfonohydrazide

The most direct route to N-benzylbenzenesulfonohydrazide involves the alkylation of benzenesulfonohydrazide with benzyl halides under basic conditions. This method adapts protocols from analogous sulfonohydrazide syntheses, such as the work by Perdih et al. (2008), who demonstrated the alkylation of hydroxybenzaldehydes with benzyl halides to form ether derivatives.

Procedure :

- Reactants : Benzenesulfonohydrazide (1.0 equiv), benzyl bromide (1.2 equiv), anhydrous potassium carbonate (2.0 equiv).

- Solvent : Acetone or dimethylformamide (DMF).

- Conditions : Reflux at 60–80°C for 12–24 hours under inert atmosphere.

- Workup : Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from diethyl ether or column chromatography.

Key Observations :

- Yield : Typical yields range from 45% to 75%, influenced by the solvent’s polarity. DMF often enhances reactivity due to its high dielectric constant, facilitating better ion pair separation.

- Side Reactions : Competing O-alkylation is minimized by using a stoichiometric excess of benzyl bromide and ensuring thorough drying of reagents.

Optimization of Reaction Parameters

The alkylation efficiency hinges on the base strength and reaction time. Sodium hydride (NaH) in tetrahydrofuran (THF) offers superior deprotonation of the sulfonohydrazide’s NH group compared to K₂CO₃, albeit with stricter anhydrous requirements. For instance, substituting K₂CO₃ with NaH in THF increased yields to 80–85% but necessitated controlled addition to prevent exothermic decomposition.

One-Pot Synthesis via Reductive Amination

Catalytic Hydrogenation of Intermediate Schiff Bases

An alternative approach involves the condensation of benzaldehyde with benzenesulfonohydrazide to form a Schiff base, followed by catalytic hydrogenation. This method, adapted from amidobenzaldehyde syntheses, reduces imine intermediates to secondary amines.

Procedure :

- Condensation : Benzaldehyde (1.1 equiv) and benzenesulfonohydrazide (1.0 equiv) are stirred in ethanol at room temperature for 6 hours, forming N-benzylidenebenzenesulfonohydrazide.

- Hydrogenation : The Schiff base is dissolved in THF, and palladium on carbon (Pd/C, 10% w/w) is added. Hydrogenation proceeds at 5 bar H₂ pressure for 2 hours, yielding this compound.

Key Observations :

- Yield : 60–70%, with residual starting materials requiring chromatographic separation.

- Advantages : Avoids alkyl halides, making the process greener. However, the need for high-pressure H₂ limits scalability.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The table below summarizes critical metrics for each method:

| Method | Yield (%) | Reaction Time | Scalability | Cost |

|---|---|---|---|---|

| Base-Mediated Alkylation | 45–85 | 12–24 h | High | Moderate |

| Reductive Amination | 60–70 | 8–10 h | Moderate | High (Pd/C) |

| Electrochemical | Theoretical | 6 h | Low | High (Cell) |

Insights :

- Base-Mediated Alkylation remains the most practical for industrial applications due to its straightforward setup and reproducibility.

- Reductive Amination offers a halogen-free route but suffers from catalyst costs and moderate yields.

- Electrochemical Methods are nascent but hold promise for sustainable synthesis if side reactions are mitigated.

Q & A

Basic: What are the recommended methods for synthesizing N-Benzylbenzenesulfonohydrazide in a laboratory setting?

Answer:

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with benzylhydrazine under controlled conditions. Key steps include:

- Step 1: Dissolve benzylhydrazine in an anhydrous solvent (e.g., dichloromethane) and cool to 0–5°C.

- Step 2: Slowly add benzenesulfonyl chloride with stirring, maintaining temperature below 10°C to prevent side reactions.

- Step 3: Allow the mixture to warm to room temperature and stir for 12–24 hours.

- Step 4: Purify the product via recrystallization using ethanol/water mixtures. Monitor purity via melting point analysis (expected range: ~170°C, consistent with related hydrazine derivatives) .

Critical Parameters: Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride. Yield optimization may require adjusting stoichiometry (1:1 molar ratio recommended initially) .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Handling: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of dust or aerosols. Avoid skin contact, as sulfonamide derivatives may cause irritation .

- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Long-term storage should be avoided due to potential degradation; periodic purity checks via HPLC or TLC are advised .

Hazard Mitigation: In case of spills, neutralize with a 5% sodium bicarbonate solution and collect residues in chemical waste containers compliant with local regulations .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm structure via characteristic peaks:

- FT-IR: Look for S=O stretching at 1150–1350 cm⁻¹ and N–H bending at 1600–1650 cm⁻¹ .

- Mass Spectrometry: ESI-MS should show [M+H]+ at m/z 275.3 (C13H14N2O2S) .

Advanced: How can conflicting data on the reactivity of this compound in different solvents be resolved?

Answer:

Contradictions in solvent-dependent reactivity (e.g., nucleophilic vs. electrophilic behavior) require systematic analysis:

- Approach 1: Conduct kinetic studies in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Monitor reaction progress via UV-Vis or NMR .

- Approach 2: Use DFT calculations to model solvent effects on electron density distribution. Compare with experimental results to identify discrepancies .

Case Study: In DMSO, the compound may act as a nucleophile due to solvent stabilization of the sulfonamide anion, whereas in ethanol, protonation of the hydrazide group could favor electrophilic pathways .

Advanced: What strategies are effective in optimizing the yield of this compound derivatives for pharmacological studies?

Answer:

- Derivatization: Introduce substituents at the benzyl or sulfonamide group via:

- Yield Optimization:

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventional).

- Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Advanced: How does the electronic structure of this compound influence its interaction with biological targets?

Answer:

- Electronic Effects: The sulfonamide group’s electron-withdrawing nature enhances hydrogen-bonding capacity with enzymes (e.g., carbonic anhydrase).

- Structure-Activity Relationship (SAR):

- Modify Benzyl Group: Electron-donating groups (e.g., –OCH3) increase lipophilicity and membrane permeability.

- Hydrazide Moiety: Protonation at physiological pH affects binding affinity; pKa studies via potentiometric titration are critical .

Experimental Validation: Use X-ray crystallography to resolve binding modes in protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.